
Ethyl 5-phenylnicotinate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Polymerization and Materials Science
Controlling Polymeric Topology : Research highlights the ability to control the branching and topology of polymers through specific polymerization conditions, utilizing comonomers and solvents to influence polymeric structure, thereby affecting mechanical and physical properties of the materials (Caiguo Gong & H. Gibson, 1997).
Ethylene Polymerization : Studies on ethylene polymerizations catalyzed by nickel(II) complexes derived from bulky ligands have shown the production of branched polyethylenes with specific molecular weights and branching densities. These investigations provide insights into catalytic mechanisms and the influence of ligand structure on polymer properties (J. C. Jenkins & M. Brookhart, 2004).
Hydrogel Applications : Development of self-healing, glucose-responsive hydrogels with pH-regulated mechanical properties for biomedical applications, demonstrating the innovative use of dynamic covalent chemistry in creating smart materials (Volkan Yesilyurt et al., 2015).
Living Polymerization : The living polymerization of ethylene using palladium(II) diimine catalysts allows for the synthesis of functionalized, branched, amorphous polyethylenes. This method enables precise control over polymer architecture, enhancing the utility of polyethylene in various applications (Amy C. Gottfried & M. Brookhart, 2003).
Catalysis
Transition Metal-Catalyzed Polymerizations : The role of organo-transition metal catalysts in the polymerization of both polar and nonpolar monomers, highlighting advancements in catalysis that enable the synthesis of polymers with unique properties and applications (H. Yasuda, 2000).
Specific Chemical Synthesis
Hydroxy Lamine Derivatives : The synthesis of Ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, leading to new heterocyclic compounds with potential applications in chemical synthesis and drug development (Yu. V. Markova et al., 1970).
Propiedades
IUPAC Name |
ethyl 5-phenylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)13-8-12(9-15-10-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIRMLODMPLLRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

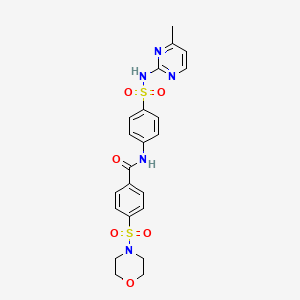
![N-(3,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2971659.png)
![2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 2-furoate](/img/structure/B2971660.png)
![2-[1-(2-Methylpropanoyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2971662.png)
![N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2971663.png)

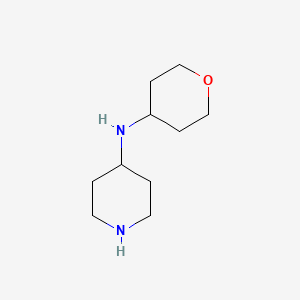
![8-(2-chloroethyl)-3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2971670.png)
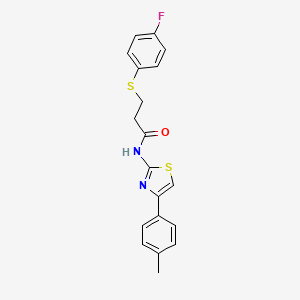

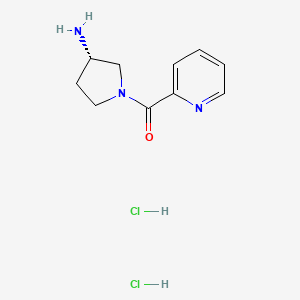
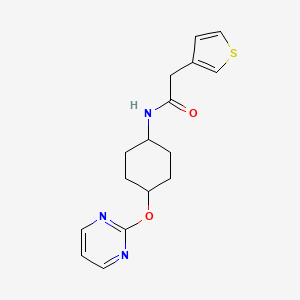
![N-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2971678.png)
![3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2971680.png)